Home > Products > Building Blocks P639 > 5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one
5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one - 1913-72-0

5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one

Catalog Number: EVT-1210747
CAS Number: 1913-72-0
Molecular Formula: C9H9N3O
Molecular Weight: 175.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Thioxo-5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-ones

    Compound Description: This class of compounds represents a key intermediate in the synthesis of various pyrido[2,3-d]pyrimidin-4(3H)-one derivatives. They are characterized by the presence of a thioxo group (C=S) at the 2-position of the pyrido[2,3-d]pyrimidin-4(3H)-one core. Research highlights the synthesis of these compounds via cyclocondensation reactions using 2-amino-3-carbethoxy-4,6-dimethylpyridine with either methyl-N-aryldithiocarbamates or aryl isothiocyanates. [, , ] Studies also explore their S-alkylation reactions under different conditions, leading to the exclusive formation of S-alkylated products. [, , ]

    Relevance: These compounds are considered structurally related to 5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one due to the shared pyrido[2,3-d]pyrimidin-4(3H)-one core structure. The key difference lies in the presence of the 2-thioxo substituent, which serves as a versatile handle for further derivatization and is a key focus in the explored synthetic pathways. [, , ]

2-Methylthio-6-phenylazo-5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-ones

    Compound Description: This series of compounds was synthesized and evaluated for their antibacterial activity. [, ] The synthesis involved a multistep approach starting from 2-amino-3-carbethoxy-4,6-dimethylpyridine. Key steps included diazo coupling, reaction with aryl isothiocyanates, cyclization, and S-methylation using dimethyl sulfate. [, ]

    Relevance: This series exhibits close structural similarity to 5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one. They share the core pyrido[2,3-d]pyrimidin-4(3H)-one structure and maintain the 5,7-dimethyl substitutions. The notable addition is the 2-methylthio and 6-phenylazo groups, introduced to modulate biological activity and explore structure-activity relationships within this chemical space. [, ]

N1-(substituted)aryl-5,7-dimethyl-2-(substituted)pyrido(2,3-d)pyrimidin-4(3H)-ones

    Compound Description: This series of compounds was designed as potential histamine H1-receptor antagonists. [] The design rationale involved incorporating pharmacophoric features known to interact with the histamine H1-receptor. The synthesis involved a series of cyclocondensation reactions, methylation, and nucleophilic substitution reactions. Synthesized compounds were evaluated for their histamine H1-receptor antagonistic activity using in vitro and in vivo models. []

    Relevance: This series is built upon the 5,7-dimethylpyrido(2,3-d)pyrimidin-4(3H)-one core structure, highlighting its potential as a scaffold for developing histamine H1-receptor antagonists. The modifications at the N1 and 2-position with various aryl and amine substituents are designed to optimize interactions with the target receptor. []

5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one derivatives

    Compound Description: Research identified these compounds, specifically the derivative T126, as potent AKT1 inhibitors with promising anti-cancer activity against acute myeloid leukemia (AML). [, ] The discovery stemmed from the serendipitous finding of an in-house compound and subsequent rational design efforts. These compounds exhibit a distinct tricyclic core structure incorporating a thieno[2,3-d]pyrimidin-4(3H)-one moiety fused with a tetrahydrobenzo ring. [, ]

    Relevance: While not directly sharing the pyrido[2,3-d]pyrimidin-4(H)-one core, these compounds are included due to the presence of the closely related thieno[2,3-d]pyrimidin-4(3H)-one moiety. This structural similarity highlights the broader relevance of this heterocyclic scaffold in medicinal chemistry and drug discovery, particularly for developing kinase inhibitors. [, ]

Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives

    Compound Description: This broad class of compounds has garnered significant attention in medicinal chemistry due to its diverse range of biological activities, including anticancer, antibacterial, and analgesic properties. [, , , , , , , , , , , , , , ] Researchers have explored various synthetic approaches to access these compounds, often involving multi-step procedures with modifications at different positions of the thieno[2,3-d]pyrimidin-4(3H)-one core to modulate their activity and pharmacological profiles.

2,3,5,7-substituted-pyrido[2,3-d]pyrimidin-4(3H)-one derivatives

    Compound Description: This series of compounds represents a class of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives specifically designed and synthesized for their potential antibacterial activity. [] The synthesis involved a multi-step approach starting from 2-amino-N,6-substituted phenyl-4-(trifluoromethyl or methyl)nicotinamides. These compounds were then evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. []

    Relevance: These compounds share the core pyrido[2,3-d]pyrimidin-4(3H)-one structure with 5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one, highlighting its potential as a scaffold for developing antibacterial agents. The modifications at the 2, 3, 5, and 7 positions introduce structural diversity and modulate the compounds' interactions with bacterial targets. []

Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one and pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine derivatives

    Compound Description: This research focused on synthesizing novel pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one and pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine derivatives incorporating a 1,3-diarylpyrazole moiety. [] The synthetic approach involved a series of reactions starting from a pyridine-2(1H)-thione derivative. The study highlights the potential of these complex heterocyclic systems in medicinal chemistry. []

    Relevance: These compounds demonstrate the exploration of diverse heterocyclic frameworks incorporating the pyrido[2,3-d]pyrimidin-4(3H)-one core or closely related systems. While structurally more complex, the shared pyrimidine and pyridine ring systems with 5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one highlight a common foundation and the potential for generating diverse compound libraries. []

5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one

    Compound Description: This specific compound, containing both thieno[2,3-d]pyrimidine and chromene moieties, was synthesized through a multi-step procedure involving the reaction of a pyrazole amine with a substituted chromenone. [] The study primarily focused on optimizing the synthetic route and characterizing the newly formed compound.

    Relevance: Although structurally more complex than 5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one, this compound is included due to the presence of the thieno[2,3-d]pyrimidine moiety. This shared structural element highlights the potential for combining different heterocyclic systems, potentially leading to compounds with new biological activities. []

3-((2-methoxynaphthalen-1-yl)methyl)-7-((pyridin-3-ylmethyl)amino)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one (ICL-SIRT078)

    Compound Description: This compound, ICL-SIRT078, represents a novel, highly selective SIRT2 inhibitor. [] It exhibits over 50-fold selectivity for SIRT2 over SIRT1, 3, and 5. ICL-SIRT078 demonstrated potent neuroprotective effects in a cellular model of Parkinson's disease, making it a promising candidate for further development. []

    Relevance: Similar to other thieno[2,3-d]pyrimidin-4(3H)-one containing compounds, ICL-SIRT078 is included due to the presence of this specific heterocyclic motif. The study highlights the broader relevance of this scaffold in medicinal chemistry and its potential for developing inhibitors against various biological targets. []

5‐Substituted‐6‐acetyl‐2‐amino‐7‐methyl‐5,8‐dihydropyrido‐[2,3‐d]pyrimidin‐4(3H)‐one derivatives

    Compound Description: This series of compounds were synthesized and evaluated for their antimycobacterial activity. [] Several of these compounds displayed potent activity against Mycobacterium tuberculosis H37Rv while showing low cytotoxicity against eukaryotic cells. Notably, compound 2l showed promising activity with a minimum inhibitory concentration of 1.95 µg/mL and a selectivity index of >250. This study suggests that these compounds may be potential leads for developing new antituberculosis drugs. []

    Relevance: These compounds share a high degree of structural similarity with 5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one. The presence of the identical core structure, with only minor variations in substituents, underscores the significance of this scaffold for antimycobacterial activity. The variations at the 5, 6, and 7 positions allow for the exploration of structure-activity relationships and optimization of the antitubercular properties. []

Classification
  • Chemical Class: Pyrido[2,3-d]pyrimidines
  • Molecular Formula: C₁₁H₁₃N₃O
  • Molecular Weight: 203.24 g/mol
Synthesis Analysis

The synthesis of 5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one typically involves cyclocondensation reactions. Two prominent methods include:

  1. Cyclocondensation of 2-amino-3-cyanopyridine with formamide: This reaction is performed under high-temperature conditions, allowing the formation of the desired pyrido-pyrimidine structure from appropriate precursors.
  2. Cyclization involving 2-amino-3-carbethoxy-4,6-dimethylpyridine: This method can utilize methyl-N-aryldithiocarbamates or aryl isothiocyanates as reactants, leading to variations in the final product depending on the substituents used .

Technical Parameters

  • Reagents: 2-amino-3-cyanopyridine, formamide, thiourea, chloroacetic acid.
  • Conditions: High temperature (reflux), solvent (ethanol or acetic acid).
  • Yield: Typically ranges from 68% to 83% depending on the specific method employed .
Molecular Structure Analysis

The molecular structure of 5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one features:

  • Pyridine and Pyrimidine Rings: The compound contains a bicyclic structure that includes a pyridine ring fused with a pyrimidine ring.
  • Substituents: The presence of two methyl groups at positions 5 and 7 enhances its lipophilicity and may influence its biological activity.

Structural Data

  • Melting Point: Approximately 290–292 °C.
  • Nuclear Magnetic Resonance Spectroscopy (NMR): Characteristic peaks in ^1H-NMR and ^13C-NMR spectra provide insights into the hydrogen and carbon environments within the molecule .
Chemical Reactions Analysis

5,7-Dimethylpyrido[2,3-d]pyrimidin-4(3H)-one can undergo several types of chemical reactions:

  1. Oxidation: Can be oxidized using potassium permanganate to introduce additional oxygen-containing functional groups.
  2. Reduction: Reduction reactions using lithium aluminum hydride can yield derivatives with hydrogenated functional groups.
  3. Substitution Reactions: Nucleophilic substitution can occur at various positions on the aromatic rings, allowing for the synthesis of halogenated derivatives.

Common Reagents and Conditions

  • Oxidizing Agent: Potassium permanganate in acidic or neutral medium.
  • Reducing Agent: Lithium aluminum hydride in anhydrous ether.
  • Halogenating Agents: Phosphorus pentachloride for substitution reactions.
Mechanism of Action

The mechanism of action for 5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with various molecular targets:

  • Enzyme Inhibition: It has been shown to inhibit tyrosine kinases and other enzymes involved in critical cell signaling pathways. This inhibition disrupts cellular processes that can lead to antitumor and antibacterial effects.

Biological Activity

Research indicates that this compound may exhibit cytotoxicity against certain cancer cell lines and has potential antibacterial properties against various pathogens .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one include:

  • Appearance: Typically appears as a white solid.
  • Solubility: Soluble in polar solvents like ethanol and dimethyl sulfoxide.
  • Stability: Generally stable under standard laboratory conditions but may be sensitive to strong oxidizing agents.

Relevant Data

  • Boiling Point: Not specifically reported but inferred to be high due to its complex structure.
  • Density: Not explicitly stated but can be calculated based on molecular weight and volume.
Applications

5,7-Dimethylpyrido[2,3-d]pyrimidin-4(3H)-one has several scientific applications:

  1. Medicinal Chemistry: Investigated for its potential as an antitumor agent due to its ability to inhibit key enzymes involved in cancer progression.
  2. Antibacterial Research: Explored for its antibacterial properties against various bacterial strains.
  3. Pharmaceutical Development: Serves as a scaffold for designing new derivatives with enhanced biological activity or specificity toward molecular targets.

Future Directions

Ongoing research aims to further explore its biological effects and optimize synthetic routes for improved yields and purity. The compound's derivatives are also being studied for broader applications in drug discovery and development .

Introduction to 5,7-Dimethylpyrido[2,3-d]pyrimidin-4(3H)-one

Nomenclature and Structural Classification of Pyridopyrimidine Derivatives

Pyrido[2,3-d]pyrimidines represent a class of nitrogen-containing bicyclic heterocycles formed by the fusion of pyridine and pyrimidine rings at specific positions. The numeral "2,3-d" defines the ring fusion pattern: bonds between pyridine atoms 2 and 3 (b-edge) and pyrimidine atoms 4 and 5 (d-edge) are shared. Within this framework, 5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one (Figure 1) adopts a systematic IUPAC name that specifies:

  • A carbonyl group at position 4 (-one)
  • Methyl substituents at positions 5 and 7
  • Tautomeric 3,4-dihydro state indicated by "3H" and the locant "4" [3].

This compound belongs to a broader family of privileged scaffolds in medicinal chemistry due to its structural resemblance to purine bases (e.g., adenine and guanine). The core exhibits planar aromaticity in the pyrimidine ring, while the 4-oxo group participates in lactam-lactim tautomerism, influencing its hydrogen-bonding capacity and molecular recognition properties [3] [5].

  • Table 1: Structural Descriptors of 5,7-Dimethylpyrido[2,3-d]pyrimidin-4(3H)-one
    FeatureDescription
    Ring SystemBicyclic: Pyrido[2,3-d]pyrimidine
    Systematic Name5,7-Dimethyl-3,4-dihydropyrido[2,3-d]pyrimidin-4-one
    Tautomeric FormDominant: 4-Oxo (lactam)
    Key SubstituentsMethyl (C5, C7); Oxo (C4)
    AromaticityPyrimidine ring fully aromatic; pyridine ring aromatic (C5-C6 bond may be saturated in derivatives)

Historical Development and Significance in Heterocyclic Chemistry

The synthesis of pyrido[2,3-d]pyrimidines traces back to early 20th-century strategies employing condensation reactions between 6-aminouracils and 1,3-dicarbonyl compounds. A landmark route, reported in foundational studies, involves heating 6-amino-1,3-dimethyluracil with acetylacetone (pentane-2,4-dione) under acidic conditions (e.g., phosphoric acid). This one-step cyclization directly yields 5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one (Figure 2) [3].

This synthetic approach exemplifies the ring fusion strategy (building the pyridine ring onto a preformed pyrimidine). Its efficiency and high yield cemented its status as a classical method for accessing the core scaffold. The reaction mechanism proceeds via:

  • Nucleophilic attack of the 6-amino group on the electrophilic carbonyl of acetylacetone.
  • Enolization and dehydration steps.
  • Intramolecular cyclization followed by aromatization [3] [5].

The discovery of this robust synthesis enabled the exploration of pyrido[2,3-d]pyrimidines as:

  • Nucleic acid base analogs due to structural similarity to purines.
  • Versatile intermediates for further functionalization at reactive positions (C2, C4, C6, N3, N8).
  • Precursors to complex tricyclic systems (e.g., pyridodipyrimidines) via additional annulation reactions [4] [5].
  • Table 2: Key Historical Milestones in Pyrido[2,3-d]pyrimidine Chemistry Relevant to 5,7-Dimethyl Derivative
    Time PeriodDevelopmentSignificance
    Early 20th C.Condensation of 6-aminouracils with 1,3-dicarbonyls (e.g., acetylacetone)Established foundational synthesis of 5,7-disubstituted derivatives (e.g., 5,7-dimethyl)
    Late 20th C.Application of Vilsmeier-Haack reaction to dihydro derivativesEnabled introduction of formyl groups at C6 for further diversification (e.g., from 5,6-dihydro precursors) [5]
    21st CenturyRecognition as privileged kinase inhibitor scaffold (e.g., Palbociclib analogs)Highlighted medicinal potential of substituted pyrido[2,3-d]pyrimidinones

Role of 5,7-Dimethylpyrido[2,3-d]pyrimidin-4(3H)-one as a Privileged Scaffold

A "privileged scaffold" in drug discovery exhibits inherent binding promiscuity to multiple biologically relevant targets. The 5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one core exemplifies this concept through:

  • Structural Mimicry of Purines: The planar bicyclic system and nitrogen placement closely resemble endogenous purines (adenine, guanine), enabling competitive binding at ATP-binding sites of kinases. The 4-oxo group acts as a critical hydrogen bond acceptor, akin to the purine N1 atom [3].
  • Diversification Potential: The scaffold possesses multiple sites for synthetic modification (Figure 3):
  • C2: Readily modified with amines, thiols, or carbon substituents to enhance target affinity or modulate physicochemical properties. SciFinder analysis indicates nitrogen-based substituents (amines, heterocycles) dominate at C2 (75.55% in unsaturated analogs), crucial for kinase inhibition [3].
  • C4: The lactam oxygen can be replaced (=NH imino) or the position used for spirocyclization, though oxygen substituents prevail (62.70% in dihydro forms) [3].
  • C5/C7: Methyl groups provide steric bulk and electron-donating effects; can be extended to aryl or alkyl chains.
  • N3: Alkylation (e.g., methylation, benzylation) modulates solubility and pharmacokinetics.
  • Proven Bioactivity Platform: While the specific 5,7-dimethyl derivative is primarily a synthetic building block, closely related analogs demonstrate potent biological activities:
  • Kinase Inhibition (PIM-1, EGFR, CDKs): Pyrido[2,3-d]pyrimidin-4-ones with aryl/heteroaryl at C2 and specific C5/C7 substitutions show IC₅₀ values in sub-micromolar to nanomolar ranges (e.g., 0.06–1.76 µM against Pim-1 kinase) [1] [3].
  • Anticancer Activity: Derivatives exhibit potent cytotoxicity against diverse cancer cell lines (e.g., MCF7, HCT116, A549) by targeting proliferative signaling pathways [1] [4].
  • Antimicrobial & Antifolate Effects: Some analogs inhibit dihydrofolate reductase (DHFR) or demonstrate activity against bacteria/fungi [4].

The core's physicochemical profile (moderate logP, presence of H-bond donors/acceptors) contributes to favorable drug-likeness, making it a preferred starting point for lead optimization campaigns targeting oncology and infectious diseases. Its synthetic accessibility further solidifies its status as a privileged scaffold [3] [4].

  • Table 3: Strategic Positions for Diversification of 5,7-Dimethylpyrido[2,3-d]pyrimidin-4(3H)-one

    PositionCommon ModificationsImpact on Properties/BioactivityPrevalence (%)
    C2-NH₂, -NHR (Alkyl, Aryl), -SR, -H, -RCritical for target binding (e.g., kinase hinge region interaction). N-substituents dominate (75.55% in unsaturated forms) [3]~75% (N-based)
    C4=O (dominant), =NH, =S, SpirocyclesDefines H-bonding capacity; =O is prevalent (62.70% in dihydro forms)>60% (=O)
    C5/C7-CH₃ (core), Extension to -Ar, -CH₂Ar, -ORModulates steric fit, electron density, lipophilicity. Methyl is foundational.Variable
    N3-H, -CH₃, -CH₂Ph, -SO₂ArInfluences solubility, metabolic stability, potency.Variable
    C6-H, -CHO (Vilsmeier), -CH=NR, -RKey handle for further elaboration via Aldehyde intermediates [5]~20% (Modified)
  • Table 4: Compounds Mentioned in the Article

    Compound NameDescriptor
    5,7-Dimethylpyrido[2,3-d]pyrimidin-4(3H)-oneCore Scaffold
    6-Amino-1,3-dimethyluracilKey Synthetic Precursor
    Acetylacetone (Pentane-2,4-dione)Reactant in Classical Synthesis
    5,6-Dihydropyrido[2,3-d]pyrimidin-4(3H)-oneSynthetic Intermediate
    6-(Dimethylaminomethylidene) DerivativeVilsmeier Reaction Product
    6-Formyl DerivativeVilsmeier Reaction Product (Hydrolyzed)
    PalbociclibClinically Approved CDK4/6 Inhibitor (Pyrido[2,3-d]pyrimidinone core)
    AZD1208Pim Kinase Inhibitor (Thiazolidinedione class, referenced for target)
    CX-4595Benzonaphthyridine Kinase Inhibitor (Referenced for target)

Properties

CAS Number

1913-72-0

Product Name

5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one

IUPAC Name

5,7-dimethyl-3H-pyrido[2,3-d]pyrimidin-4-one

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

InChI

InChI=1S/C9H9N3O/c1-5-3-6(2)12-8-7(5)9(13)11-4-10-8/h3-4H,1-2H3,(H,10,11,12,13)

InChI Key

HWGAGILTAOQBPD-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C(=O)NC=N2)C

Canonical SMILES

CC1=CC(=C2C(=NC=NC2=O)N1)C

Isomeric SMILES

CC1=CC(=C2C(=NC=NC2=O)N1)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.